Epsilon-rhodomycinone

Description

Structure

3D Structure

Properties

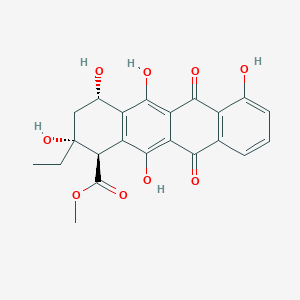

IUPAC Name |

methyl 2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O9/c1-3-22(30)7-10(24)12-13(16(22)21(29)31-2)20(28)14-15(19(12)27)18(26)11-8(17(14)25)5-4-6-9(11)23/h4-6,10,16,23-24,27-28,30H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFOXRACBORDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943792 | |

| Record name | Methyl 2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21288-60-8 | |

| Record name | E-Rhodomycinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Epsilon Rhodomycinone Biosynthetic Pathways and Regulatory Mechanisms

Polyketide Synthase (PKS) Type II Systems in Epsilon-rhodomycinone Formation

The biosynthesis of the this compound aglycone is initiated by a type II polyketide synthase (PKS) system. nih.govwikipedia.org These systems are multi-enzyme complexes that catalyze the iterative condensation of small carboxylic acid units to build the polyketide backbone.

Genetic Organization and Enzymatic Components Governing this compound Aglycone Biosynthesis

The genetic blueprint for this compound biosynthesis is encoded within a cluster of genes. In Streptomyces species, these genes, often designated with dps (daunorubicin polyketide synthase), orchestrate the assembly of the polyketide chain. The key enzymatic components and their corresponding genes include:

Ketosynthases (KS): Products of the dpsA and dpsB genes, these enzymes are responsible for catalyzing the condensation reactions between the growing polyketide chain and the extender units. mdpi.comnih.gov

Acyltransferases (AT): The dpsD gene product is an acyltransferase that selects and loads the starter and extender units onto the PKS complex. mdpi.comresearchgate.net

Acyl Carrier Protein (ACP): Encoded by dpsG, the ACP tethers the growing polyketide chain and shuttles it between the various enzymatic domains of the PKS. mdpi.comnih.gov

Ketoreductases (KR): The dpsE gene encodes a ketoreductase that reduces specific keto groups on the polyketide backbone. nih.govmdpi.com

Aromatase/Cyclase (ARO/CYC): The dpsY gene product is involved in the cyclization and aromatization of the polyketide chain, a critical step in forming the characteristic ring structure of anthracyclines. nih.govnih.gov The dpsF gene product also participates in the cyclization process. nih.govbris.ac.uk

The coordinated action of these enzymes, beginning with a propionyl-CoA starter unit and nine malonyl-CoA extender units, results in the formation of a 21-carbon decaketide. mdpi.comasm.org This linear polyketide then undergoes a series of reductions and cyclizations to form the foundational structure of this compound. nih.govnih.gov

Table 1: Key Genes and Enzymes in this compound Aglycone Biosynthesis

| Gene | Enzyme/Protein | Function |

| dpsA | Ketosynthase α (KSα) | Catalyzes the initial condensation reactions. mdpi.comnih.gov |

| dpsB | Ketosynthase β (KSβ) | Works in conjunction with KSα for chain elongation. mdpi.comnih.gov |

| dpsC | Chain length factor | Involved in determining the length of the polyketide chain. nih.gov |

| dpsD | Acyltransferase | Selects and loads starter and extender units. mdpi.comresearchgate.net |

| dpsE | Ketoreductase | Reduces specific keto groups on the polyketide chain. nih.govmdpi.com |

| dpsF | Aromatase/Cyclase | Participates in the cyclization of the polyketide chain. nih.govbris.ac.uk |

| dpsG | Acyl Carrier Protein | Tethers and shuttles the growing polyketide chain. mdpi.comnih.gov |

| dpsY | Cyclase | Involved in the critical cyclization and aromatization steps. nih.govnih.gov |

Metabolic Precursor Derivation and Flux Analysis for this compound Synthesis

The building blocks for this compound biosynthesis are derived from primary metabolism. The starter unit, propionyl-CoA, and the extender units, malonyl-CoA, are supplied by central carbon metabolic pathways. asm.org

Studies using radiolabeled glucose in Streptomyces C5 have shown that the carbon atoms for the this compound backbone are primarily derived from the Embden-Meyerhof-Parnas (glycolytic) pathway. nih.govebi.ac.uk The pentose (B10789219) phosphate (B84403) pathway makes a minor contribution to the carbon pool. nih.govebi.ac.uk Malonyl-CoA is primarily synthesized via the carboxylation of acetyl-CoA, which is generated from the decarboxylation of pyruvate, a key product of glycolysis. Propionyl-CoA can be derived from various metabolic routes, including the metabolism of certain amino acids or odd-chain fatty acids. The efficient flux of these precursors from primary metabolism into the secondary metabolic pathway of anthracycline biosynthesis is crucial for high-yield production.

Enzymatic Tailoring and Cyclization Reactions Yielding this compound Aglycone

Following the initial formation of the polyketide chain, a series of tailoring and cyclization reactions are required to transform the linear intermediate into the tetracyclic structure of this compound. These modifications are catalyzed by a suite of dedicated enzymes encoded within the biosynthetic gene cluster.

Key tailoring enzymes and their functions include:

Monooxygenases: The dnrG gene product, a monooxygenase, introduces a keto group to form aklanonic acid. nih.govresearchgate.net

Cyclases: The dnrD gene encodes an alkanoic acid methyl ester cyclase that catalyzes the formation of the fourth ring of the anthracycline core. nih.govresearchgate.net

Reductases: The dnrH gene product, an aklaviketone (B47369) reductase, reduces a keto group on an intermediate, aklaviketone. nih.govresearchgate.net

Hydroxylases: The dnrF gene encodes a crucial NADPH-dependent hydroxylase that catalyzes the C-11 hydroxylation of aklavinone (B1666741) to yield this compound. ebi.ac.uknih.gov This enzyme exhibits significant substrate specificity. ebi.ac.uknih.gov

The sequential action of these enzymes, including methylation by the dnrC gene product, leads from the early intermediate aklanonic acid through aklaviketone and aklavinone to the final aglycone, this compound. nih.govnih.gov This aglycone is then ready for glycosylation, a subsequent step in the biosynthesis of mature anthracycline antibiotics like daunorubicin (B1662515) and doxorubicin (B1662922). asm.orgnih.gov

Regulatory Networks Controlling this compound Biosynthesis

The production of this compound, as a secondary metabolite, is tightly controlled by complex regulatory networks. These networks ensure that the energetically expensive process of antibiotic production is initiated at the appropriate time in the microbial life cycle and in response to specific environmental cues.

Transcriptional Regulation and Regulatory Gene Functions

The expression of the biosynthetic genes for this compound is governed by a cascade of regulatory proteins. Several key regulatory genes have been identified within or near the daunorubicin biosynthetic gene cluster in Streptomyces species:

dnrI: This gene encodes a transcriptional activator belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) family. DnrI directly activates the transcription of several biosynthetic genes by binding to their promoter regions. researchgate.netfrontiersin.org

dnrN: The product of this gene is a response regulator that, in conjunction with a sensor kinase, controls the expression of dnrI.

dnrO: This gene encodes a repressor protein. researchgate.net The DNA binding activity of DnrO can be modulated by rhodomycin (B1170733) D, a glycosylated derivative of this compound, suggesting a feedback regulation mechanism. frontiersin.orgnih.gov

drrA, drrB, drrC: These genes encode components of an ABC transporter system that confers resistance to the produced anthracyclines by exporting them out of the cell. ebi.ac.uk While primarily involved in resistance, their expression is often co-regulated with the biosynthetic genes.

The interplay between these activators and repressors forms a sophisticated switch that fine-tunes the level of this compound production.

Environmental and Nutritional Modulators of this compound Production in Microbial Systems

The production of this compound by microbial systems is significantly influenced by environmental and nutritional factors. nih.gov The optimization of fermentation conditions is a critical aspect of maximizing the yield of this important precursor.

Key modulators include:

Carbon Source: The type and concentration of the carbon source can have a profound effect on antibiotic production. While glucose is a readily utilized carbon source, high concentrations can sometimes inhibit secondary metabolite synthesis. nih.gov

Nitrogen Source: The availability and nature of the nitrogen source are also crucial. Specific nitrogen sources may be preferred for optimal growth and production. innovareacademics.ininnovareacademics.in

pH: The pH of the fermentation medium must be maintained within an optimal range for both microbial growth and enzyme activity. Studies have shown that a neutral pH is often optimal for the production of related metabolites. innovareacademics.in

Temperature: Temperature affects the growth rate of the producing organism and the stability and activity of the biosynthetic enzymes. An optimal temperature of around 35°C has been reported for the production of related compounds. innovareacademics.in

Oxygen: As aerobic organisms, Streptomyces require sufficient oxygen for growth and for the function of oxygenase enzymes involved in the biosynthetic pathway.

Phosphate: Phosphate concentration can also play a regulatory role in secondary metabolism.

By carefully controlling these parameters, it is possible to significantly enhance the production of this compound in industrial fermentation processes. researchgate.net

Self-Resistance Mechanisms in this compound Producing Organisms

Organisms that synthesize cytotoxic compounds like the anthracycline precursor, this compound, must possess inherent defense systems to avoid self-destruction. These self-resistance mechanisms are typically encoded by genes located within the same biosynthetic gene cluster (BGC) as the antibiotic itself, ensuring coordinated regulation and effective protection. The primary producing organisms, such as Streptomyces peucetius, which synthesizes doxorubicin and daunorubicin from intermediates including this compound, have evolved sophisticated, multi-pronged strategies to withstand the genotoxic effects of these molecules. mdpi.comwho.int These strategies primarily involve active efflux of the compound, protection of the molecular target (DNA), and enzymatic repair of any damage incurred. researchgate.netreactgroup.org

The self-resistance mechanisms in S. peucetius are among the most thoroughly studied for anthracycline producers. mdpi.com Research has identified a set of resistance genes—drrA, drrB, and drrC—that are crucial for the survival of the organism during antibiotic production. ebi.ac.uknih.gov Overexpression of these genes has been shown not only to increase resistance but also to enhance the production of doxorubicin, underscoring their integral role in the biosynthetic process. nih.govrroij.com These mechanisms are representative of those found in other anthracycline-producing actinomycetes.

Key self-resistance strategies include:

Active Efflux Pumps: The most common defense is the active removal of the antibiotic from the cell. In S. peucetius, the proteins DrrA and DrrB form an ATP-binding cassette (ABC) transporter complex. mdpi.comnih.gov This membrane-bound pump utilizes the energy from ATP hydrolysis to expel doxorubicin and daunorubicin from the cytoplasm, preventing the accumulation of lethal intracellular concentrations. mdpi.com The DrrA protein binds to ATP, while DrrB is the transmembrane protein that facilitates the translocation of the drug across the cell membrane. mdpi.com Homologous ABC transporter systems are found in other anthracycline producers, such as AcrV and AcrW in the aclacinomycin-producing Streptomyces galilaeus and CosI/CosJ in the cosmomycin D-producing Streptomyces olindensis. nih.govnih.gov

Target Protection: Since anthracyclines exert their cytotoxic effect by intercalating into DNA and inhibiting DNA replication and transcription, protecting the chromosome is a critical survival strategy. researchgate.net The drrC gene in S. peucetius encodes a DNA-binding protein that provides this protection. mdpi.com The DrrC protein binds to the organism's own DNA, likely preventing or destabilizing the binding of the anthracycline molecule. mdpi.comnih.gov This action safeguards the genetic material from damage. Similar DNA-protective proteins, often resembling the UvrA excinuclease involved in DNA repair, have been identified in other producers, such as in Streptomyces nogalater, the producer of nogalamycin. nih.govresearchgate.netdovepress.com

DNA Repair and Detoxification: Despite efflux and target protection, some antibiotic molecules may still reach and damage the DNA. Therefore, producing organisms often possess enhanced DNA repair systems. researchgate.netnih.gov Some bacteria have specialized DNA glycosylases that can recognize and excise DNA adducts formed by alkylating agents, initiating the base excision repair pathway. researchgate.netnih.gov While anthracyclines are primarily intercalators, some can generate reactive oxygen species (ROS) that cause DNA damage. nih.gov In the case of cosmomycin D biosynthesis, the CosP protein, a mycothiol (B1677580) peroxidase, has been identified as a novel resistance element that protects the cell by detoxifying peroxides generated during antibiotic production. nih.govresearchgate.net

The following tables summarize the key self-resistance proteins found in S. peucetius and homologous systems in other anthracycline-producing organisms.

Table 1: Self-Resistance Mechanisms in Streptomyces peucetius

| Gene | Protein | Mechanism Type | Function |

| drrA | DrrA | Efflux Pump (ABC Transporter) | ATP-binding component of the drug efflux pump; provides energy for transport. mdpi.com |

| drrB | DrrB | Efflux Pump (ABC Transporter) | Transmembrane component of the drug efflux pump; facilitates drug translocation. mdpi.com |

| drrC | DrrC | Target Protection | DNA-binding protein that prevents or destabilizes the binding of anthracyclines to DNA. mdpi.comnih.gov |

Table 2: Comparative Self-Resistance Mechanisms in Anthracycline-Producing Organisms

| Organism | Product | Resistance Proteins | Mechanism |

| Streptomyces galilaeus | Aclacinomycin | AcrV, AcrW | Efflux Pump (ABC Transporter). nih.gov |

| Streptomyces nogalater | Nogalamycin | UvrA-like protein | Target Protection (DNA binding). nih.govresearchgate.net |

| Streptomyces olindensis | Cosmomycin D | CosI, CosJ | Efflux Pump (ABC Transporter). nih.govresearchgate.net |

| CosU | Target Protection (UvrA-like protein). nih.govresearchgate.net | ||

| CosP | Detoxification (Mycothiol Peroxidase). nih.govresearchgate.net |

Chemical and Chemoenzymatic Synthetic Strategies for Epsilon Rhodomycinone and Its Analogues

Total Chemical Synthesis Approaches to the Epsilon-rhodomycinone Tetracyclic Core

The total chemical synthesis of the ε-rhodomycinone tetracyclic core is a complex endeavor due to its multiple stereocenters and functional groups. While detailed step-by-step total synthesis pathways are extensive and varied, the general approach involves the construction of the tetracyclic ring system through methods such as Diels-Alder reactions, Friedel-Crafts acylations, and various cyclization strategies. These approaches often begin with simpler, commercially available starting materials and build the complex carbocyclic framework sequentially. The synthesis of the anthracyclinone backbone, including the ε-rhodomycinone core, is a foundational aspect of creating novel anthracycline analogues.

Semisynthetic Derivatization of this compound

Semisynthetic derivatization of naturally sourced or fermented ε-rhodomycinone offers a more direct route to novel analogues. nih.gov This approach leverages the readily available tetracyclic core and focuses on chemical modifications at various positions.

Key semisynthetic strategies include:

Glycosylation: The attachment of various sugar moieties to the C-7 hydroxyl group is a primary focus. For instance, ε-rhodomycinone and its isomer, ε-isorhodomycinone, have been glycosylated with donors like 1-O-tert-butyldimethylsilyl-2,3,6-trideoxy-4-O-p-nitrobenzoyl-3-trifluoroacetamido-β-L-lyxo-hexopyranose using trimethylsilyl (B98337) triflate as a promoter to yield 7-O-α-glycosides in high yield. nih.gov

Modification of the Sugar Moiety: Once glycosylated, the attached sugar can be further modified. For example, saponification of the initial glycosylation product can provide a free amino group, which can then be reductively alkylated with reagents like 2,2'-oxydiacetaldehydes to create morpholinyl derivatives. nih.gov

Modifications at Other Positions: Chemical modifications can also be targeted at other positions on the aglycone to explore structure-activity relationships.

A notable example is the synthesis of 7-O-(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)-ε-(iso)rhodomycinones and their subsequent conversion to 3'-morpholino derivatives. nih.gov Another approach involves the condensation of ε-isorhodomycinone with various glycal donors to produce a range of 7-O-α-glycosyl-ε-isoRMNs, which can then be further modified to create 3'-N,N-dimethyl analogues. nih.gov

Chemoenzymatic Methodologies for this compound Derivatives

Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce novel ε-rhodomycinone derivatives. These methods often involve the use of purified enzymes or whole-cell biotransformation systems.

Enzymatic glycosylation offers a highly regio- and stereoselective method for attaching sugar moieties to the ε-rhodomycinone core. researchgate.net This is typically achieved using glycosyltransferases (GTs), which are enzymes that catalyze the transfer of a sugar from an activated donor to an acceptor molecule.

Several glycosyltransferases have been utilized for the glycosylation of ε-rhodomycinone:

DnmS: This glycosyltransferase is involved in the biosynthesis of daunorubicin (B1662515) and doxorubicin (B1662922). mdpi.comnih.gov A two-plasmid system in Streptomyces lividans, where one plasmid carries the genes for TDP-L-daunosamine biosynthesis (dnmLMJVUTS) and the other carries the glycosyltransferase gene dnmS, has been successfully used to convert exogenously fed ε-rhodomycinone into rhodomycin (B1170733) D. nih.gov

YjiC: A glycosyltransferase from Bacillus licheniformis DSM-13, YjiC, has been shown to glucosylate ε-rhodomycinone in vitro. researchgate.net When incubated with UDP-α-D-glucose and ε-rhodomycinone, YjiC produced three novel glycosylated products. researchgate.netresearchgate.net YjiC is known for its broad substrate specificity, accepting a wide range of molecules. uniprot.org

SlgG: The glycosyltransferase SlgG, from the cytorhodin biosynthetic pathway, has been used in recombinant Streptomyces strains to attach L-rhodinose to anthracycline aglycones. researchgate.netresearchgate.net

RhoG: Disruption of the rhoG gene in Streptomyces violaceus led to the accumulation of ε-rhodomycinone and the loss of β-rhodomycin production, indicating that RhoG is the glycosyltransferase responsible for glycosylating ε-rhodomycinone in this organism. nih.gov

Table 1: Examples of Glycosyltransferases Used for this compound Glycosylation

| Glycosyltransferase | Source Organism | Sugar Donor | Product | Reference |

|---|---|---|---|---|

| DnmS | Streptomyces peucetius | TDP-L-daunosamine | Rhodomycin D | mdpi.comnih.gov |

| YjiC | Bacillus licheniformis | UDP-α-D-glucose | Glucosylated ε-rhodomycinone derivatives | researchgate.netresearchgate.net |

| SlgG | Streptomyces lydicus | TDP-L-rhodinose | Rhodinose-glycosylated ε-rhodomycinone | researchgate.netresearchgate.net |

| RhoG | Streptomyces violaceus | Not specified | β-Rhodomycin | nih.gov |

While enzymatic methods offer high selectivity, chemical modifications remain crucial for introducing functionalities not accessible through biocatalysis. Regio- and stereoselective chemical modifications often require the use of protecting groups to shield reactive sites on the ε-rhodomycinone molecule while other positions are being altered. For example, the use of benzoylated imidate donors has been developed for the efficient and selective glycosylation of 4-deoxy-ε-rhodomycinone. researchgate.net

Tailoring enzymes are responsible for the post-polyketide modifications that convert the initial aglycone into the final bioactive natural product. These enzymes can be harnessed in biotransformation processes to modify ε-rhodomycinone and its glycosylated derivatives. researchgate.net

Key tailoring enzymes involved in the biotransformation of ε-rhodomycinone intermediates include:

Esterases (e.g., DauP): The DauP esterase from Streptomyces sp. strain C5 catalyzes the removal of the carbomethoxy group from rhodomycin D (the glycoside of ε-rhodomycinone) to form 10-carboxy-13-deoxycarminomycin. researchgate.netnih.govasm.org This is a critical step in the biosynthetic pathway leading to doxorubicin.

Methyltransferases (e.g., DauK): The DauK methyltransferase, also from Streptomyces sp. strain C5, exhibits broad substrate specificity. researchgate.netasm.org It can methylate the 4-hydroxyl group of various anthracyclines, including rhodomycin D, 10-carboxy-13-deoxycarminomycin, and 13-deoxy-carminomycin. nih.govasm.org This methylation can occur at different stages of the biosynthetic pathway. asm.org

Cytochrome P450 Enzymes (e.g., DoxA): DoxA is a versatile cytochrome P450 monooxygenase that catalyzes multiple oxidative steps in the biosynthesis of doxorubicin. researchgate.netwikipedia.org It is responsible for the hydroxylation of 13-deoxycarminomycin (B1664541) and 13-deoxydaunorubicin to their 13-dihydro forms, the oxidation of these 13-dihydroanthracyclines to their 13-keto forms, and the final hydroxylation of daunorubicin at the C-14 position to yield doxorubicin. researchgate.netnih.gov

The combined action of DauP, DauK, and DoxA in a heterologous host like Streptomyces lividans has been shown to be sufficient to convert rhodomycin D to doxorubicin. researchgate.netnih.gov

Table 2: Tailoring Enzymes in this compound Intermediate Biotransformation

| Enzyme | Enzyme Class | Function | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| DauP | Esterase | Removal of carbomethoxy group | Rhodomycin D | 10-carboxy-13-deoxycarminomycin | researchgate.netnih.govasm.org |

| DauK | Methyltransferase | 4-O-methylation | Rhodomycin D, 10-carboxy-13-deoxycarminomycin, 13-deoxy-carminomycin | 4-O-methylated derivatives | researchgate.netnih.govasm.org |

| DoxA | Cytochrome P450 | Hydroxylation and oxidation | 13-deoxycarminomycin, 13-deoxydaunorubicin, Daunorubicin | 13-dihydrocarminomycin, 13-dihydrodaunorubicin, Doxorubicin | researchgate.netnih.govwikipedia.org |

Structure Activity Relationship Sar Investigations of Epsilon Rhodomycinone Derivatives

Correlation Between Epsilon-rhodomycinone Aglycone Modifications and Preclinical Biological Activity

Modifications to the aglycone, or non-sugar core, of this compound have profound effects on the preclinical biological activity of its derivatives. The aglycone structure is a key determinant of the molecule's ability to interact with its biological targets.

Research indicates that the substituent at the C-10 position is particularly critical. This compound possesses a 10-carboxy methyl ester group, which has been shown to reduce biological activity, potentially due to steric hindrance that impedes target interactions like DNA intercalation. In contrast, related anthracyclines with a hydroxyl group at the C-10 position demonstrate enhanced DNA binding capabilities. The conversion of this compound into derivatives like 8,9-dehydro-zeta-rhodomycinone, which can then be transformed into various diols, represents another strategy for modifying the aglycone to explore different biological profiles. ebi.ac.uk

Table 1: Impact of Aglycone Modifications on Biological Activity

| Aglycone Modification | Observed Effect on Preclinical Activity | Reference |

|---|---|---|

| 10-Carboxy methyl ester group (native to ε-rhodomycinone) | Reduces activity due to steric hindrance. | |

| Hydroxylation at C-10 | Enhances DNA binding compared to the 10-carboxy group. | |

| Conversion to Anhydromaggiemycin | More potent against KB, P388, and L1210 murine tumor cell lines compared to Maggiemycin. | nih.gov |

| Creation of 8,9-dehydro-zeta-rhodomycinone | Serves as a precursor for various 8-hydroxyanthracyclinone derivatives with altered profiles. | ebi.ac.uk |

Influence of Sugar Moieties and Glycosylation Patterns on Molecular and Cellular Interactions of this compound Derivatives

Glycosylation, the attachment of sugar moieties to the this compound aglycone, is a pivotal factor in determining the biological activity of the resulting derivatives. The aglycone itself is often biologically inactive, and the addition of sugars is crucial for anticancer effects. researchgate.net The nature, number, and attachment point of these sugars significantly influence molecular interactions, particularly with DNA, and subsequent cellular responses. researchgate.netmdpi.com

The position of glycosylation is critical. Anthracyclines featuring a sugar attached at the C-7 position generally exhibit higher antitumor activity than those with C-10 glycosylation. This is attributed to the C-7 sugar's ability to optimize the molecule's intercalation into the DNA minor groove, thereby enhancing binding and disrupting DNA replication in cancer cells. mdpi.com The biosynthesis of many clinically important anthracyclines, such as daunorubicin (B1662515) and doxorubicin (B1662922), involves the glycosylation of an this compound precursor at the C-7 position. asm.orgmdpi.com

The type of sugar attached also plays a defining role. The presence of an amino sugar, such as daunosamine (B1196630) or its N,N-dimethylated analogue rhodosamine, is a common feature of potent anthracyclines. frontiersin.org Using daunosamine can improve the solubility and target affinity of the derivative. The generation of novel derivatives through the attachment of different sugars, such as glucose or L-rhamnose, to the this compound core has been achieved through both enzymatic and genetic engineering methods. researchgate.netresearchgate.net For instance, the enzymatic glucosylation of this compound can produce new compounds like 4-O-(Glucopyranosyl)-epsilon-rhodomycinone, whose glycosylated structure suggests potential interactions with cellular pathways sensitive to sugar moieties. researchgate.netontosight.ai Furthermore, the length of the sugar chain can influence potency, with some analogues possessing longer saccharide chains showing greater antitumor activity. researchgate.net

Table 2: Effect of Glycosylation on Derivative Function

| Glycosylation Feature | Influence on Molecular/Cellular Interactions | Reference |

|---|---|---|

| Attachment at C-7 | Higher antitumor activity due to optimized DNA intercalation. | |

| Attachment at C-10 | Lower antitumor activity compared to C-7 glycosylation. | |

| Daunosamine sugar moiety | Improves solubility and target affinity. | |

| N,N-dimethylated amino sugar (Rhodosamine) | Results in loss of DNA damage activity but retains histone eviction capabilities, potentially reducing cardiotoxicity. | nih.gov |

| Longer sugar chains (e.g., disaccharides, trisaccharides) | Can lead to more potent biological activity. | researchgate.net |

| Attachment of glucose | Creates novel glycosides like 4-O-(Glucopyranosyl)-epsilon-rhodomycinone with unique biological profiles. | ontosight.ai |

Effects of Specific Substitutions on the this compound Framework on Efficacy in Cellular Models (e.g., 4-O-methylations, 8-hydroxylations)

Specific chemical substitutions on the this compound framework are critical tailoring steps that modulate the efficacy of its derivatives in cellular models. These modifications are often enzyme-catalyzed reactions in the biosynthetic pathways of clinically used anthracyclines.

One of the most significant substitutions is 4-O-methylation. In the biosynthesis of doxorubicin, the glycosylated this compound derivative, rhodomycin (B1170733) D, is methylated at the 4-hydroxyl position by the enzyme DauK, an O-methyltransferase. asm.orgresearchgate.net This step is crucial for converting the precursor into more potent downstream intermediates like daunorubicin. asm.orgresearchgate.net The enzyme DauK has been shown to have a broad substrate specificity, capable of methylating not only rhodomycin D but also related anthracyclines at the 4-hydroxyl position. researchgate.net The introduction of a 4-O-methyl group is a key feature that distinguishes highly active compounds like daunorubicin from their precursors. asm.org

Another area of investigation involves modifications at the C-8 position. For example, this compound can be chemically converted into 8,9-dehydro-zeta-rhodomycinone. ebi.ac.uk This intermediate can then be used to synthesize a series of 8-hydroxyanthracyclinones, such as cis and trans diols, by reacting it with osmium tetroxide or m-chloroperbenzoic acid, respectively. ebi.ac.uk These substitutions at and around the C-8 position create a new family of derivatives whose efficacy can be tested in various cellular models to explore novel structure-activity relationships.

Additionally, attaching different groups at the 4-O position, such as a glucopyranuronosyl moiety to form histomodulin, has been shown to yield compounds with distinct biological activities, including the upregulation of major histocompatibility class-I molecules, suggesting potential immunomodulatory roles. acs.org

Table 3: Impact of Specific Substitutions on this compound Derivatives

| Substitution | Enzyme/Method | Effect on Efficacy/Function | Reference |

|---|---|---|---|

| 4-O-methylation | DauK (4-O-methyltransferase) | Crucial biosynthetic step towards potent compounds like daunorubicin. | asm.orgresearchgate.net |

| 8-hydroxylation (via diols) | Chemical synthesis from 8,9-dehydro-zeta-rhodomycinone | Creates novel derivatives for SAR studies. | ebi.ac.uk |

| 4-O-glucosidation (Histomodulin) | Biotransformation | Exhibits immunomodulatory activity (upregulation of MHC-I). | acs.org |

Conformational Analysis of this compound Analogues and its Relationship to Biological Functionality

The three-dimensional conformation of this compound analogues is intrinsically linked to their biological function. The spatial arrangement of atoms and substituent groups dictates how the molecule can interact with its biological targets, most notably DNA.

A key aspect of conformational analysis is stereochemistry. For example, the stereochemistry at the C-10 position significantly influences activity. The (S)-configuration found in rhodomycin D, a direct glycoside of this compound, is part of a productive biosynthetic pathway. In contrast, the (R)-configuration at C-10 in the related compound β-rhodomycin leads to reduced DNA-binding affinity. This difference in activity is attributed to steric hindrance, where the specific 3D arrangement of the C-10 methyl group in β-rhodomycin physically obstructs an optimal fit with the DNA molecule.

Molecular and Cellular Mechanisms of Epsilon Rhodomycinone Derivatives in Preclinical Research

DNA Interaction Modalities and Consequences on Cellular Processes

The interaction with DNA is a cornerstone of the mechanism of action for many anthracyclines. Epsilon-rhodomycinone derivatives engage with nucleic acids through various modalities, leading to significant downstream consequences for cellular processes.

Anthracycline analogues, including those related to this compound, are known to bind to DNA primarily through intercalation, where the planar tetracyclic ring structure inserts between the base pairs of the DNA double helix. medscape.comresearchgate.net This physical insertion is stabilized by the amino sugar moiety, which is essential for DNA binding and is a shared feature among most first, second, and third-generation anthracyclines. biomedpharmajournal.org

Table 1: DNA Binding Characteristics of Selected Anthracycline Analogues

| Compound | Key Structural Feature | DNA Sequence Preference | Reference |

|---|---|---|---|

| Adriamycin | Standard anthracycline | GC-rich sequences | nih.gov |

| Marcellomycin | Trisaccharide side chain | AT-rich sequences | nih.gov |

| Aclacinomycin | Trisaccharide side chain | No GC requirement, AT preference | nih.gov |

| Pyrromycin | Disaccharide side chain | No GC requirement, AT preference | nih.gov |

A primary mechanism of cytotoxicity for anthracyclines is the inhibition of DNA topoisomerase II. medscape.comnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. researchgate.net this compound analogues, like other anthracyclines, act as topoisomerase II "poisons." biomedpharmajournal.orgembopress.org They function by binding to the enzyme-DNA complex, thereby stabilizing it. biomedpharmajournal.org This prevents the re-ligation of the double-strand breaks created by the enzyme during its catalytic cycle, leading to the accumulation of persistent DNA breaks that are highly cytotoxic. biomedpharmajournal.orgresearchgate.net

While the cytotoxicity of many anthracyclines is dependent on topoisomerase II, some compounds like doxorubicin (B1662922) can also inhibit DNA replication through mechanisms independent of the enzyme, such as by intercalating into the parental DNA strand and physically stalling the replication fork. embopress.org Nonetheless, interference with topoisomerase II function is considered a central event in the antitumor activity of this class of compounds. nih.gov

The stabilization of the topoisomerase II-DNA complex by this compound-related compounds leads directly to the formation of DNA double-strand breaks (DSBs). nih.govahajournals.org The presence of these lesions triggers a complex cellular signaling network known as the DNA Damage Response (DDR). nih.govahajournals.org The cell activates multiple DDR pathways to repair the damage and maintain genomic integrity.

Key pathways activated in response to anthracycline-induced damage include:

Homologous Recombination and Non-Homologous End Joining: These are the major pathways for repairing DSBs. nih.gov

Base Excision Repair: This pathway can be involved in repairing oxidative DNA damage, which can also be a consequence of anthracycline activity. nih.gov

p53 Signaling: The tumor suppressor protein p53 is a critical regulator that responds to DNA damage by controlling cell cycle progression and apoptosis. ahajournals.org

Checkpoint Kinase Control: Cell cycle checkpoints, such as the G2/M checkpoint, are activated to halt cell division and allow time for DNA repair. ahajournals.org

If the DNA damage is too extensive to be repaired, these signaling pathways will ultimately trigger programmed cell death, or apoptosis, to eliminate the compromised cell. ahajournals.org

Interactions with Cellular Enzymes and Macromolecules Beyond DNA (e.g., Protein Binding Studies, Modulation of Kinase Activities like Src family kinases)

While DNA is a primary target, the biological activity of this compound derivatives is not limited to nucleic acid interactions. Certain analogues have been shown to directly modulate the activity of key cellular enzymes, such as Src family kinases.

Src, a non-receptor tyrosine kinase, is frequently overexpressed or hyperactivated in various cancers and plays a crucial role in promoting tumor growth, proliferation, and metastasis. nih.govnih.gov A study using molecular docking identified rhodomycin (B1170733) A as a potent inhibitor of Src activity. nih.govnih.gov In preclinical models of non-small-cell lung cancer (NSCLC), rhodomycin A was found to reduce both the activity and the expression of Src in a dose-dependent manner. nih.govnih.gov This inhibition extends to proteins closely associated with Src signaling, including the Epidermal Growth Factor Receptor (EGFR), Signal Transducer and Activator of Transcription 3 (STAT3), and Focal Adhesion Kinase (FAK). nih.govnih.govresearchgate.net

Table 2: Effect of Rhodomycin A on Src and Associated Proteins in Lung Cancer Cells

| Protein Target | Effect of Rhodomycin A Treatment | Reference |

|---|---|---|

| pSrc (active form) | Significantly decreased expression | nih.gov |

| Src (total) | Slightly decreased expression | nih.gov |

| pEGFR (active form) | Significantly decreased expression | nih.gov |

| EGFR (total) | Significantly decreased expression | nih.gov |

| pSTAT3 (active form) | Slightly decreased expression | nih.gov |

| pFAK (active form) | Significantly decreased expression | nih.gov |

This interaction with the Src signaling nexus demonstrates that this compound analogues can engage with critical protein targets, expanding their mechanistic profile beyond that of simple DNA intercalators.

This compound Derivative-Induced Cellular Phenotypes in In Vitro Models (e.g., Apoptosis Induction, Cell Cycle Perturbations)

The molecular interactions of this compound derivatives culminate in distinct and measurable cellular phenotypes in in vitro models. The potent cytotoxic effects of these compounds are primarily manifested through the suppression of cell proliferation, induction of cell cycle arrest, and triggering of apoptosis.

Studies on rhodomycin A have shown that it significantly suppresses the proliferation of lung cancer cells. nih.govnih.gov It also inhibits key processes involved in metastasis, such as cell migration, invasion, and the ability to form colonies in both anchorage-dependent and -independent conditions. nih.govnih.gov Another related compound, rhodomyrtone (B1254138) , was found to inhibit the proliferation of human epidermoid carcinoma cells with an IC50 value of 8.04 µg/ml and induced morphological changes characteristic of apoptosis, including chromatin condensation and the formation of apoptotic bodies. nih.gov

The induction of apoptosis is a common outcome following treatment with rhodomycin analogues. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Furthermore, these compounds frequently cause perturbations in the cell cycle. Doxorubicin, a closely related anthracycline, is known to induce a dose-dependent arrest at the G2/M and/or G1/S phases of the cell cycle. nih.gov Similarly, rhodomyrtone has been shown to cause cell cycle arrest at the G1 phase. nih.gov

Table 3: Cytotoxic and Apoptotic Effects of Rhodomycin Analogues in Cancer Cell Lines

| Compound | Cell Line | Observed Phenotype | Reference |

|---|---|---|---|

| Rhodomycin A | PC9, A549 (Lung Cancer) | Suppressed proliferation, migration, invasion, and clonogenicity | nih.govnih.gov |

| Rhodomycin B | HeLa (Cervical Cancer) | Cytotoxic with an IC50 of 8.8 μg/ml | nih.govresearchgate.net |

| α2-Rhodomycin II | HeLa (Cervical Cancer) | Cytotoxic with an IC50 of 8.8 μg/ml | nih.govresearchgate.net |

| Rhodomyrtone | A431 (Skin Cancer) | Induced apoptosis and G1 phase cell cycle arrest | nih.gov |

Signaling Pathway Modulation by this compound Analogues

The cellular phenotypes induced by this compound derivatives are a direct result of their ability to modulate critical intracellular signaling pathways. As discussed, the interaction with specific molecular targets like DNA, topoisomerase II, and Src kinase initiates a cascade of events that alters cellular signaling networks.

The inhibition of Src by rhodomycin A has profound effects on its downstream pathways, which are essential for cell growth and migration. nih.govnih.gov Research has demonstrated that rhodomycin A suppresses multiple Src-related signaling pathways, including:

PI3K (Phosphoinositide 3-kinase) nih.govnih.gov

JNK (c-Jun N-terminal kinase) nih.govnih.gov

MEK (Mitogen-activated protein kinase kinase) nih.gov

ERK (Extracellular signal-regulated kinase) nih.gov

Furthermore, the inhibition of Src and its partner protein EGFR demonstrates an interplay between these two crucial oncogenic pathways. nih.govnih.gov By targeting Src, rhodomycin A can also repress signaling pathways that are regulated by EGFR, providing a multi-pronged attack on cancer cell signaling. nih.govnih.gov This ability to modulate complex and interconnected signaling cascades underscores the therapeutic potential of this compound analogues and highlights the importance of these pathways as targets for drug development.

Biochemical Mechanisms of Resistance to Anthracyclines and the Role of this compound in Resistance Research

The clinical efficacy of anthracyclines, a cornerstone of cancer chemotherapy, is frequently hampered by the development of multidrug resistance (MDR). mdpi.com Cancer cells can develop resistance through a variety of biochemical mechanisms, leading to treatment failure. uniroma1.it These mechanisms include increased drug efflux, enzymatic detoxification, and alterations in the molecular target of the drug. mdpi.com Research into these resistance pathways is critical for developing strategies to circumvent them. In this context, the study of anthracycline precursors and their derivatives, such as those related to this compound, provides valuable insights into structure-activity relationships that may lead to agents capable of overcoming resistance.

One of the most significant mechanisms of resistance is the increased efflux of drugs from cancer cells, mediated by ATP-binding cassette (ABC) transporters. researchgate.netmdpi.com P-glycoprotein (P-gp), also known as MDR1, is a prominent member of this family and functions as an energy-dependent pump that actively removes a wide range of chemotherapeutic agents, including anthracyclines, from the cell. nih.govmdpi.com This reduces the intracellular drug concentration, preventing the drug from reaching its therapeutic target and rendering it ineffective. mdpi.commdpi.com Overexpression of P-gp is a common feature in many drug-resistant tumors. nih.gov

Another key mechanism involves alterations in the primary molecular target of anthracyclines, the enzyme topoisomerase II (topo II). mdpi.com This enzyme is crucial for managing DNA topology during replication and transcription. mdpi.comnih.gov Anthracyclines typically act as topo II poisons, stabilizing the transient enzyme-DNA cleavage complex, which leads to DNA strand breaks and subsequent cell death. mdpi.com However, mutations in the gene encoding topo II or decreased expression of the enzyme can lead to a resistant phenotype. nih.gov These alterations can reduce the enzyme's affinity for the drug or its ability to form the stabilized cleavage complex, thereby diminishing the cytotoxic effect of the anthracycline. nih.gov

Finally, cancer cells can acquire resistance through enhanced enzymatic detoxification of anthracyclines. Glutathione (B108866) S-transferases (GSTs) are a family of enzymes that play a central role in this process. pharmafeatures.comnih.gov GSTs catalyze the conjugation of glutathione to various electrophilic compounds, including chemotherapeutic drugs, making them more water-soluble and facilitating their elimination from the cell. pharmafeatures.comiiarjournals.org Overexpression of certain GST isoforms, such as GST-pi, has been observed in various tumor types and is linked to resistance to agents like doxorubicin. iiarjournals.orgnih.gov This detoxification pathway effectively neutralizes the drug before it can exert its cytotoxic effects. pharmafeatures.com

Research into overcoming these resistance mechanisms often involves the synthesis and evaluation of new anthracycline analogs. This compound, as a key intermediate in the biosynthesis of clinically important anthracyclines like daunorubicin (B1662515) and doxorubicin, serves as a critical scaffold for such research. nih.govmdpi.com The study of derivatives based on the rhodomycinone chromophore has illuminated specific structural features that can influence a compound's ability to evade resistance mechanisms.

For instance, research has shown a remarkable distinction in how anthracycline analogs interact with topo II based on substitutions in the chromophore, which is the core structure of this compound. nih.gov A study comparing various analogs found that those containing a β-rhodomycinone (RMN) chromophore, which has hydroxyl groups at positions C-10 and C-11, were effective at stimulating topo II-mediated DNA cleavage. In contrast, analogs with an aklavinone (B1666741) (AKV) chromophore, featuring a carboxymethyl group at C-10, did not stimulate DNA cleavage. nih.gov Crucially, in a cell line with resistance due to an altered topo II phenotype, cross-resistance was observed only for the RMN-containing drugs, while the AKV-containing compounds circumvented this resistance mechanism. nih.gov This highlights that specific modifications to the rhodomycinone core can determine whether a compound is susceptible to target-based resistance.

The tables below summarize key research findings related to anthracycline resistance mechanisms.

Table 1: Overview of Major Anthracycline Resistance Mechanisms

| Mechanism | Key Proteins/Enzymes Involved | Cellular Outcome | Reference |

|---|---|---|---|

| Increased Drug Efflux | P-glycoprotein (P-gp/MDR1), Multidrug Resistance-associated Protein 1 (MRP1) | Reduced intracellular drug accumulation | nih.govmdpi.comnih.gov |

| Drug Target Alteration | Topoisomerase II (topo II) | Decreased drug binding and stabilization of the DNA-cleavage complex | mdpi.comnih.gov |

| Enzymatic Detoxification | Glutathione S-transferases (GSTs) | Neutralization and elimination of the drug via glutathione conjugation | pharmafeatures.comnih.goviiarjournals.org |

Table 2: Comparative Activity of Anthracycline Chromophore Analogs in Topoisomerase II-Related Resistance

| Analog Type | Chromophore Feature | Interaction with Topoisomerase II | Activity in Resistant Cells (Altered Topo II) | Reference |

|---|---|---|---|---|

| Rhodomycinone (RMN)-containing | -OH at C-10 and C-11 | Stimulates DNA cleavage | Cross-resistance observed | nih.gov |

| Aklavinone (AKV)-containing | -COOCH3 at C-10 | Inhibits DNA cleavage | No cross-resistance observed (circumvents resistance) | nih.gov |

These findings underscore the importance of the rhodomycinone structure in anthracycline research. By modifying this core structure, it is possible to develop new derivatives that are not recognized by efflux pumps or that can effectively target altered topoisomerase II, offering a potential strategy to overcome critical mechanisms of cancer drug resistance. nih.gov

Metabolic Engineering and Combinatorial Biosynthesis for Epsilon Rhodomycinone Research and Diversification

Strategies for Enhanced Epsilon-rhodomycinone Accumulation in Microbial Fermentations

Increasing the fermentation titer of ε-rhodomycinone is a primary objective for both research and potential commercial applications. This is achieved through a combination of optimizing the cultivation environment and genetically modifying the producer strain to channel metabolic flux towards the desired product.

The productivity of ε-rhodomycinone in microbial fermentations is profoundly influenced by the cultivation conditions. Optimization of these parameters is a critical step in maximizing yield. Studies on Streptomyces peucetius var. caesius, a known producer, have demonstrated that careful control of medium components and physical parameters can significantly enhance accumulation.

Key findings from bioprocess optimization studies include:

Medium Composition: The choice of carbon and nitrogen sources is fundamental. For an ε-rhodomycinone-accumulating mutant strain of S. peucetius var. caesius N47, soy peptone and beef extract were identified as superior complex medium components for growth, which is a prerequisite for production. nih.govresearchgate.net

Temperature: Temperature affects both cell growth and the rate of product formation. Optimal productivities of ε-rhodomycinone have been observed at temperatures around 30°C. nih.govresearchgate.net

pH and Dissolved Oxygen (DO): These parameters are crucial and often have interactive effects. While DO control can enhance the growth phase, aeration during the production phase, especially when coupled with a decrease in pH, can lead to the rapid degradation of ε-rhodomycinone. nih.govresearchgate.net Conversely, in non-aerated production phases, an increase in pH, particularly when combined with a temperature decrease, proved beneficial for productivity. nih.gov Chemostat studies have further suggested that a controlled elevation of pH could be an effective strategy to shift cells from a growth phase to a production phase, as it induces a significant transient increase in the calculated ε-rhodomycinone flux. researchgate.net

Table 1: Influence of Bioprocess Parameters on this compound Production in S. peucetius var. caesius N47

| Parameter | Optimal Condition/Observation | Effect on Production |

|---|---|---|

| Complex Medium | Soy peptone and beef extract | Supports best growth for subsequent production nih.govresearchgate.net |

| Temperature | Around 30°C | Achieves best productivities nih.govresearchgate.net |

| Dissolved Oxygen | Control during growth phase | Increases growth phase responses nih.govresearchgate.net |

| Aeration (Production Phase) | Coupled with pH decrease | Leads to rapid product decay nih.govresearchgate.net |

| pH (Production Phase) | Increase with temperature decrease | Beneficial for productivity nih.gov |

A key strategy involves the overexpression of positive regulatory genes that act as master switches for the entire biosynthetic gene cluster. For instance, in the biosynthesis of doxorubicin (B1662922), for which ε-rhodomycinone is a key precursor, the regulatory gene dnrI in Streptomyces peucetius has been shown to be a positive regulator. nih.gov Overexpression of dnrI under the control of a strong promoter led to an increased production of the final product, implying a corresponding increase in the flux through the entire pathway, including the formation of ε-rhodomycinone. nih.gov

Table 2: Genetic Engineering Strategies for Potentially Increasing this compound Yield

| Strategy | Target Gene/Pathway Example | Rationale |

|---|---|---|

| Overexpression of Positive Regulators | dnrI (in S. peucetius) | Activates transcription of the entire biosynthetic gene cluster, increasing metabolic flux. nih.gov |

| Deletion of Negative Regulators | wblA (in Streptomyces) | Eliminates repression of secondary metabolism, leading to enhanced antibiotic production. mdpi.comresearchgate.net |

| Enhancing Precursor Supply | Engineering of the shikimate and central carbon metabolism pathways | Increases the intracellular pool of starter and extender units (e.g., propionyl-CoA, malonyl-CoA) for polyketide synthesis. mdpi.comnih.gov |

Biosynthesis of Novel this compound Analogues through Genetic Manipulation

Combinatorial biosynthesis leverages the modular nature of polyketide and deoxysugar biosynthetic pathways to create novel compounds. By expressing genes from different organisms in a single host or by modifying existing pathways, it is possible to generate a wide array of ε-rhodomycinone derivatives that are not accessible through traditional chemical synthesis.

A cornerstone of combinatorial biosynthesis is the use of heterologous expression systems. This involves transferring the entire biosynthetic gene cluster for a compound into a well-characterized and genetically tractable host strain, such as Streptomyces albus or Streptomyces coelicolor. asm.orgnih.gov These hosts are often engineered to be "clean," lacking their own major secondary metabolite pathways, which simplifies the detection and purification of the novel products.

The heterologous expression of anthracycline gene clusters has been successfully demonstrated, paving the way for similar approaches with the ε-rhodomycinone pathway. nih.govfrontiersin.org For example, the gene cluster for steffimycin (B1681132) was expressed in S. albus, leading to the production of a biosynthetic intermediate. asm.org This approach allows for the systematic study of gene function and provides a platform for introducing modifying enzymes from other pathways to create new ε-rhodomycinone derivatives.

By combining genes from different anthracycline biosynthetic pathways, researchers can create hybrid pathways that produce novel structures. This can involve swapping enzymes with different specificities to alter the polyketide backbone or the attached sugar moieties.

For instance, a combinatorial biosynthetic system based in Streptomyces venezuelae was developed to convert exogenously fed ε-rhodomycinone into a variety of glycosylated derivatives. researchgate.net By introducing plasmids containing genes for the biosynthesis of different deoxysugars and substrate-flexible glycosyltransferases, such as AknS, a range of doxorubicin analogs with diverse sugar attachments were generated from the ε-rhodomycinone core. researchgate.net This demonstrates the potential to create libraries of novel ε-rhodomycinone glycosides by mixing and matching sugar biosynthesis and transfer genes from various sources. Similarly, heterologous expression of genes from the aclarubicin (B47562) pathway in a doxorubicin-producing S. peucetius strain was used to generate N,N-dimethylated anthracyclines, showcasing the power of this approach to modify the final molecule. nih.govfrontiersin.org

Mutants blocked at specific steps in a biosynthetic pathway are invaluable tools for both fundamental research and the production of novel compounds. These strains accumulate the intermediate immediately preceding the blocked enzymatic step, providing a source of that specific molecule.

Blocked mutants of Streptomyces peucetius var. caesius have been instrumental in the accumulation of ε-rhodomycinone. nih.govnih.gov For example, mutant 21/8 was shown to predominantly convert the early precursor aklanonic acid into ε-rhodomycinone. nih.gov Such mutants not only serve as production strains for the aglycone but are also critical for bioconversion studies. By feeding intermediates to these blocked mutants, it is possible to confirm biosynthetic pathways and to test the substrate flexibility of downstream enzymes. nih.gov For example, baumycin-negative mutants of Streptomyces coeruleorubidus were used to demonstrate the glycosidation of ε-rhodomycinone as a step towards the biosynthesis of daunorubicin (B1662515). nih.gov This strategy allows for the conversion of accumulated intermediates into other valuable anthracyclines.

Advanced Academic Methodologies in Epsilon Rhodomycinone Research

Omics Approaches (Genomics, Proteomics, Metabolomics) for Comprehensive Pathway Analysis and Enzyme Discovery Related to Epsilon-rhodomycinone

Multi-omics strategies provide a holistic view of the biological processes governing this compound production in microorganisms, primarily from the genus Streptomyces. frontiersin.orgmdpi.com By integrating data from genomics, proteomics, and metabolomics, researchers can comprehensively map biosynthetic pathways and identify novel enzymes.

Genomics: The foundation of pathway analysis lies in identifying the biosynthetic gene cluster (BGC) responsible for producing a natural product. nih.govmcmaster.ca For this compound, which is a precursor to anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922), genomic analysis of producing organisms such as Streptomyces peucetius is crucial. Techniques such as whole-genome sequencing and comparative genomics allow for the identification of the polyketide synthase (PKS) genes that assemble the core anthracycline scaffold, along with genes encoding tailoring enzymes (e.g., cyclases, oxygenases, methyltransferases) that modify the initial polyketide chain to form this compound. nih.govplos.org By comparing known anthracycline BGCs, researchers can pinpoint conserved enzymatic domains and predict the function of uncharacterized genes within the this compound pathway. nih.gov

Proteomics: Quantitative proteomics is used to study the expression levels of enzymes within the this compound biosynthetic pathway under different culture conditions. nih.gov By comparing the proteome of a high-producing strain with that of a low-producing or non-producing mutant, scientists can identify key enzymes whose expression correlates with this compound synthesis. nih.gov Methodologies like shotgun proteomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify and quantify hundreds to thousands of proteins in a sample, providing direct evidence of the enzymatic machinery present. nih.gov This approach can validate gene-function predictions from genomic analysis and uncover regulatory proteins that control the expression of the biosynthetic cluster.

Metabolomics: Metabolomic profiling serves to identify and quantify this compound, its precursors, and subsequent downstream products within the complex metabolic network of the producing organism. nih.gov Analytical platforms such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to generate comprehensive metabolite profiles. nih.govmetabolomicsworkbench.org In studies involving this compound, metabolomics can reveal bottlenecks in the biosynthetic pathway or identify novel, unexpected derivatives. For instance, the Metabolomics Workbench lists several studies where this compound has been identified in human cell lines, indicating its relevance in broader biological contexts beyond its microbial origin. metabolomicsworkbench.org

| Omics Discipline | Methodology | Application in this compound Research | Key Findings |

|---|---|---|---|

| Genomics | Whole-Genome Sequencing, Comparative Genomics, Biosynthetic Gene Cluster (BGC) Analysis | Identification and annotation of the gene cluster responsible for synthesizing the polyketide backbone and tailoring it to form ε-rhodomycinone. | Localization of PKS, cyclase, and oxygenase genes essential for anthracyclinone core formation. nih.gov |

| Proteomics | Shotgun Proteomics (LC-MS/MS), Quantitative Proteomics | Identification and quantification of expressed enzymes involved in the biosynthetic pathway. | Correlation of specific enzyme expression levels with ε-rhodomycinone production yields. nih.gov |

| Metabolomics | LC-MS, GC-MS based metabolite profiling | Detection and quantification of ε-rhodomycinone, its precursors, and metabolic derivatives in biological samples. | Identification of pathway intermediates and shunt products, confirming the metabolic network. nih.govmetabolomicsworkbench.org |

Computational Chemistry and Molecular Modeling for this compound-Biomolecule Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations, in silico binding affinity predictions)

Computational methods are indispensable for predicting and analyzing the interactions between this compound and its biological targets, which are typically DNA and associated enzymes like topoisomerase II. imist.manih.gov These in silico techniques provide insights at an atomic level, guiding further experimental work.

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor (e.g., DNA or topoisomerase II) to form a stable complex. imist.manih.gov For this compound and its derivatives, docking studies are often performed using the crystal structures of DNA or human topoisomerase IIα. d-nb.info The process involves defining a binding site on the macromolecule and using scoring functions to evaluate the binding affinity of various ligand conformations. imist.maresearchgate.net Such studies can predict how this compound intercalates into the DNA double helix or binds to the ATP-binding site of topoisomerase, elucidating its mechanism of action. d-nb.inforesearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the this compound-biomolecule complex over time. nih.gov Starting from a docked pose, MD simulations calculate the trajectory of atoms by solving Newton's equations of motion, providing a view of the conformational changes, stability of interactions, and the role of solvent molecules. nih.gov These simulations can reveal the stability of hydrogen bonds and other non-covalent interactions between this compound and its target, offering a more realistic representation of the binding event than static docking models.

in silico Binding Affinity Predictions: These methods aim to quantitatively estimate the binding free energy between a ligand and its receptor. jscimedcentral.com Techniques range from empirical scoring functions used in molecular docking to more computationally intensive methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). nih.govresearchgate.net By predicting the binding affinity, researchers can compare the potential efficacy of different this compound derivatives and prioritize the synthesis of compounds with the most promising interaction profiles. jscimedcentral.comnih.gov

| Computational Method | Principle | Application to this compound | Predicted Outcome |

|---|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a small molecule within the active site of a macromolecule. | Modeling the interaction of ε-rhodomycinone with the DNA duplex and topoisomerase II enzyme. d-nb.info | Identification of key interacting residues (e.g., amino acids, DNA bases) and prediction of binding energy. imist.manih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to observe the dynamic behavior of a system. | Assessing the stability of the ε-rhodomycinone-DNA or ε-rhodomycinone-topoisomerase complex in a simulated physiological environment. nih.gov | Information on conformational changes, interaction stability, and the influence of solvent. |

| in silico Binding Affinity Prediction | Calculates the free energy of binding between a ligand and a target. | Quantitatively estimating the strength of the interaction between ε-rhodomycinone and its biological targets. jscimedcentral.com | A numerical score (e.g., in kcal/mol) representing the binding affinity, useful for ranking potential drug candidates. nih.gov |

Advanced Spectroscopic and Chromatographic Techniques for Rigorous Structural Elucidation of Novel this compound Derivatives and Metabolic Intermediates

The identification of novel this compound derivatives and metabolic intermediates produced by natural or engineered biosynthetic pathways relies on a combination of high-resolution separation and spectroscopic techniques. hyphadiscovery.com

Advanced Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and purification of this compound and its analogues from complex fermentation broths or biological extracts. nih.gov The use of reversed-phase columns is common for separating these moderately polar compounds. Coupling HPLC with diode-array detection (DAD) provides preliminary structural information based on the characteristic UV-visible absorption spectrum of the anthracyclinone chromophore.

Advanced Spectroscopic Techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govnih.gov Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, yielding a characteristic fragmentation pattern that provides clues about the molecule's substructures. semanticscholar.orgbiomedres.us This is critical for identifying modifications to the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the de novo structural elucidation of organic molecules. nih.gov For a novel this compound derivative, a suite of NMR experiments is required:

1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule. ethernet.edu.et

2D NMR: Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows longer-range correlations between protons and carbons (typically 2-3 bonds), allowing the assembly of the complete carbon skeleton and the placement of substituents. hyphadiscovery.com NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule.

| Technique | Information Obtained | Relevance for this compound Derivatives |

|---|---|---|

| HPLC-DAD | Separation of compounds; UV-visible spectrum | Purification and preliminary identification based on the characteristic anthracyclinone chromophore. |

| LC-HRMS | Accurate mass and elemental composition | Determination of the molecular formula of a novel derivative. nih.gov |

| Tandem MS (MS/MS) | Fragmentation pattern and structural motifs | Identification of substructures and location of modifications on the core structure. semanticscholar.org |

| ¹H and ¹³C NMR | Chemical environment and count of protons and carbons | Provides the fundamental building blocks for structure determination. nih.govethernet.edu.et |

| COSY, HSQC, HMBC (2D NMR) | Connectivity between atoms (H-H, C-H) | Allows for the complete assembly of the molecular structure and assignment of all atoms. hyphadiscovery.com |

Isotopic Labeling and Tracing Studies for this compound Biosynthetic Pathway Delineation

Isotopic labeling is a definitive technique used to trace the flow of atoms from simple precursors into complex molecules like this compound, thereby delineating the biosynthetic pathway. broadinstitute.org This involves feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) and then analyzing the resulting this compound to determine the positions and extent of isotope incorporation. nuvisan.com

The biosynthesis of the this compound polyketide backbone is known to start from a propionate (B1217596) starter unit followed by the extension with nine malonate units. nih.gov Isotopic tracing studies can confirm this sequence. For example:

¹³C-Labeling: Feeding experiments with [1-¹³C]-acetate, [2-¹³C]-acetate, or [¹³C₃]-propionate followed by ¹³C NMR analysis of the isolated this compound can reveal the precise incorporation pattern of these precursors into the polyketide chain. nih.gov This confirms the starter and extender units and the folding pattern of the polyketide intermediate. nih.gov

Deuterium (B1214612) (²H)-Labeling: Using precursors labeled with deuterium (e.g., from D₂O in the medium) can provide insights into the mechanisms of enzymatic reactions, such as reductions and cyclizations, by tracking the fate of hydrogen atoms. nih.govchem-station.comprinceton.edu

Q & A

Q. What are the standard methods for synthesizing epsilon-rhodomycinone, and how can researchers optimize yield?

this compound synthesis typically involves multi-step organic reactions, including polyketide chain assembly via modular polyketide synthases (PKS) in microbial hosts like Streptomyces species. Optimization strategies include:

- Fermentation condition tuning (e.g., pH, temperature, carbon/nitrogen sources) to enhance precursor availability .

- Chromatographic purification (e.g., HPLC with C18 columns) to isolate the compound from complex microbial extracts .

- Genetic engineering of PKS clusters to modify substrate specificity or reduce byproduct formation .

Q. What experimental assays are used to evaluate this compound’s biological activity?

Common assays include:

- Cytotoxicity testing using MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves to calculate IC₅₀ values .

- DNA intercalation studies via UV-Vis spectroscopy or gel electrophoresis to assess binding affinity .

- Antibacterial activity screening against Gram-positive bacteria (e.g., Staphylococcus aureus) using disk diffusion or microdilution methods .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Nuclear Magnetic Resonance (NMR) : Compare ¹H and ¹³C spectra with published data to confirm functional groups (e.g., anthraquinone rings) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- X-ray crystallography (if crystalline forms are obtainable) to resolve stereochemistry .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across studies be systematically analyzed?

To resolve discrepancies:

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan, stratifying results by cell type, assay protocols, and compound purity .

- Experimental replication : Control variables such as cell passage number, serum concentration, and incubation time to isolate confounding factors .

- Cross-lab validation : Collaborate with independent labs to standardize protocols and share raw data for transparency .

Q. What strategies are effective for designing dose-response studies to evaluate this compound’s therapeutic window?

- PICO Framework : Define Population (specific cell lines or animal models), Intervention (dose ranges), Comparison (positive/negative controls), and Outcome (IC₅₀, LD₅₀) to structure experiments .

- In vivo toxicity profiling : Use rodent models to assess organ-specific toxicity (e.g., liver enzymes, renal function) alongside efficacy metrics .

- Pharmacokinetic modeling : Measure plasma half-life and tissue distribution to optimize dosing intervals .

Q. How can researchers address challenges in isolating this compound from co-produced analogs in microbial fermentations?

- Metabolomic profiling : Use LC-MS/MS to identify co-eluting analogs and adjust fermentation conditions (e.g., precursor feeding) to suppress their formation .

- Enzymatic inhibition : Target secondary metabolic pathways in the host organism using CRISPR interference (CRISPRi) .

- Hybrid purification : Combine ion-exchange chromatography with preparative TLC to enhance resolution .

Methodological Guidance

Q. What frameworks are recommended for formulating research questions on this compound’s mechanism of action?

- PEO Framework : Define Population (target cells), Exposure (compound concentration), and Outcome (e.g., apoptosis rate) to align hypotheses with experimental design .

- SPIDER Framework : For qualitative studies, structure questions around Sample, Phenomenon of Interest, Design, Evaluation, and Research type .

Q. How should researchers document and address methodological limitations in this compound studies?

- Transparency checklists : Use CONSORT or ARRIVE guidelines to report experimental details (e.g., sample size justification, blinding) .

- Error propagation analysis : Quantify uncertainties in IC₅₀ calculations using Monte Carlo simulations .

- Negative result reporting : Publish non-significant findings (e.g., lack of activity in certain models) to reduce publication bias .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing synergistic effects between this compound and other anticancer agents?

Q. How can researchers ensure reproducibility in this compound studies?

- Open science practices : Share protocols on platforms like Protocols.io and deposit raw data in repositories like Zenodo .

- Blinded analysis : Separate data collection and interpretation roles to minimize bias .

- Reagent validation : Use certificated reference materials (CRMs) for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.